molecular formula C26H34O2 B14489948 2,2'-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) CAS No. 64232-01-5

2,2'-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol)

Cat. No.: B14489948
CAS No.: 64232-01-5
M. Wt: 378.5 g/mol
InChI Key: UZTQKQITHVQGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two phenolic groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) typically involves the reaction of 6-cyclopentyl-4-methylphenol with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Ethers or esters

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
  • 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
  • 1,1’-(Ethane-1,2-diylbisoxy)bis(2,4,6-tribromobenzene)

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is unique due to its cyclopentyl and methyl substituents on the phenolic rings, which may enhance its lipophilicity and biological activity compared to other similar compounds. This structural uniqueness can lead to different reactivity and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

64232-01-5

Molecular Formula

C26H34O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-cyclopentyl-6-[2-(3-cyclopentyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol

InChI

InChI=1S/C26H34O2/c1-17-13-21(25(27)23(15-17)19-7-3-4-8-19)11-12-22-14-18(2)16-24(26(22)28)20-9-5-6-10-20/h13-16,19-20,27-28H,3-12H2,1-2H3

InChI Key

UZTQKQITHVQGOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCCC2)O)CCC3=C(C(=CC(=C3)C)C4CCCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.